1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine
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Overview
Description
1-Cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a 1-methyl-1H-imidazole-5-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine.
Attachment of the Methyl Group: The methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol under acidic conditions.
Coupling of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl bromide.
Final Coupling Reaction: The final step involves coupling the 1-methyl-1H-imidazole-5-carbonyl group with the piperazine ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, potassium carbonate as base, acetone as solvent.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-Cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the function of imidazole-containing biomolecules.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-Cyclohexyl-4-(1H-imidazole-5-carbonyl)piperazine
- 1-Cyclohexyl-4-(1-methyl-1H-imidazole-4-carbonyl)piperazine
- 1-Cyclohexyl-4-(1-methyl-1H-imidazole-2-carbonyl)piperazine
Comparison: 1-Cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine is unique due to the specific positioning of the methyl and carbonyl groups on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-17-12-16-11-14(17)15(20)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKSAKXJUCRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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